![molecular formula C13H16O4 B2774852 3-[(Oxan-4-yloxy)methyl]benzoic acid CAS No. 1304829-19-3](/img/structure/B2774852.png)
3-[(Oxan-4-yloxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(Oxan-4-yloxy)methyl]benzoic acid” is a chemical compound with the CAS Number: 1304829-19-3 . It has a molecular weight of 236.27 and its IUPAC name is 3-[(tetrahydro-2H-pyran-4-yloxy)methyl]benzoic acid . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “3-[(Oxan-4-yloxy)methyl]benzoic acid” is C13H16O4 . The InChI code for this compound is 1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(Oxan-4-yloxy)methyl]benzoic acid” include its molecular weight (236.26 ), its physical form (powder ), and its storage conditions (room temperature ). Unfortunately, specific information such as boiling point, melting point, and solubility were not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Environmental Persistence and Toxicity of Parabens
Parabens, including derivatives of benzoic acid, are commonly used as preservatives in various consumer products. Studies have highlighted their presence in aquatic environments, raising concerns about their persistence and potential toxicity. These compounds, despite treatments, remain at low concentrations in wastewater effluents and are ubiquitous in surface waters and sediments. Their environmental fate, including biodegradability and the formation of chlorinated by-products through reactions with free chlorine, necessitates further research to understand their impact on ecosystems and human health (Haman et al., 2015).
Pharmacological Potential of Benzoic Acid
Benzoic acid's role extends beyond preservation, influencing gut functions and health. Its application in foods and feeds has been studied for its ability to enhance growth and health through improvements in gut functions. This involves enzyme activity regulation, immunity, and microbiota modulation, showcasing benzoic acid's potential in promoting gut health and possibly offering therapeutic benefits. However, the balance between beneficial and adverse effects, particularly concerning its redox status impact, highlights the need for precise dosage and further exploration of its mechanisms (Mao et al., 2019).
Antioxidant and Biological Activities of Carboxylic Acids
Natural carboxylic acids derived from plants, including benzoic acid and its derivatives, have demonstrated significant biological activities. Their antioxidant, antimicrobial, and cytotoxic properties are influenced by their structural characteristics, such as the number of hydroxyl groups and conjugated bonds. Research comparing various carboxylic acids has revealed insights into structure-related bioactivity, offering a foundation for developing new compounds with enhanced biological and pharmacological properties (Godlewska-Żyłkiewicz et al., 2020).
Synthesis and Application in Drug Development
A novel derivative of salicylic acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, has emerged as a potential alternative to traditional anti-inflammatory and analgesic drugs like acetylsalicylic acid (ASA). Preliminary assessments of its COX-2 specificity, toxicity profile, and anti-inflammatory and antiplatelet activities suggest its promise in drug development. This highlights the innovative applications of benzoic acid derivatives in creating safer, more effective pharmaceuticals (Tjahjono et al., 2022).
Safety and Hazards
The safety information for “3-[(Oxan-4-yloxy)methyl]benzoic acid” indicates that it has some hazards associated with it. The GHS pictograms indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(oxan-4-yloxymethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12H,4-7,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYRPZIMVUWYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Oxan-4-yloxy)methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-[(2-methylphenyl)methyl]-8-phenyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2774770.png)
![2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774771.png)
![N-cyclopentyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2774772.png)
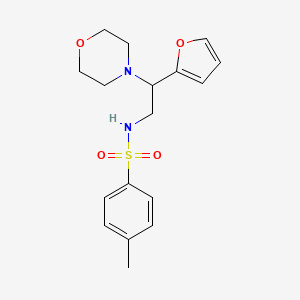
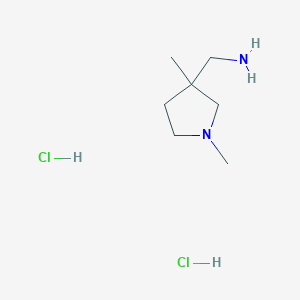
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}acetamide](/img/structure/B2774780.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2774781.png)
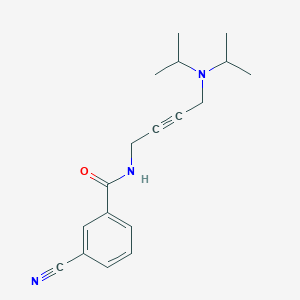
![2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2774786.png)
![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)
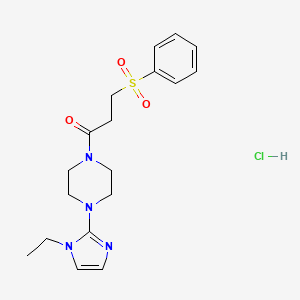

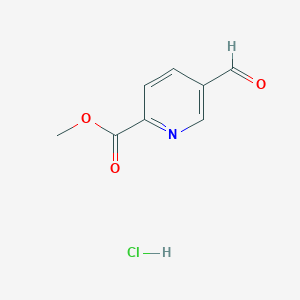
![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2774792.png)